Delimotecan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delimotecan, also known as MEN-4901 and T-0128, is a DNA topoisomerase I inhibitor potentially for the treatment of solid tumors. Delimotecan had a long terminal half-life of 109 h, and relatively high exposures to T-2513 and SN-38 were obtained. The percentage decrease in WBC and absolute neutrophil count significantly correlated with the dose of delimotecan.
Scientific Research Applications
Clinical and Pharmacologic Study in Solid Tumors
A clinical and pharmacologic study investigated the intravenous administration of delimotecan in patients with solid tumors refractory to standard therapy. The research aimed to assess the maximum tolerated dose, safety profile, clinical pharmacology, and antitumor activity of delimotecan and its metabolites. The study identified a maximum tolerated dose and observed partial responses in patients with anal and head and neck cancer, suggesting preliminarily antitumor activity. Delimotecan exhibited a long terminal half-life and relatively high exposures to its active metabolites, indicating its potential for further evaluation in phase II studies (Veltkamp et al., 2008).
Antitumor Activity Against Human Metastatic Melanoma
Another study focused on delimotecan's antitumor activity against human metastatic melanoma xenograft models. This research highlighted significant antitumor activity, contrasting with the ineffectiveness of dacarbazine, a standard treatment for metastatic melanoma. Pharmacokinetic studies revealed that the cytotoxic metabolites of delimotecan, including T-2513 and SN-38, are generated in greater quantities in tumor tissue than in toxicity-target tissues like the liver. The study also discovered that human metastatic melanoma cells could phagocytose delimotecan, releasing cytotoxic moieties within the tumor environment. The presence of a specific pattern of enzymes in melanoma cells that convert delimotecan into cytotoxic metabolites further supports its potential as a new anticancer agent for metastatic melanoma therapy (Bigioni et al., 2009).
properties
CAS RN |
187852-63-7 |
---|---|
Product Name |
Delimotecan |
Molecular Formula |
C31H36N6O8 |
Molecular Weight |
620.663 |
IUPAC Name |
2-amino-N-[2-[[2-[3-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]propylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C31H36N6O8/c1-3-18-19-10-17(44-9-5-8-33-26(39)13-35-27(40)14-34-25(38)12-32)6-7-23(19)36-28-20(18)15-37-24(28)11-22-21(29(37)41)16-45-30(42)31(22,43)4-2/h6-7,10-11,43H,3-5,8-9,12-16,32H2,1-2H3,(H,33,39)(H,34,38)(H,35,40)/t31-/m0/s1 |
InChI Key |
MWOPHYKKEDTKAZ-HKBQPEDESA-N |
SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCCCNC(=O)CNC(=O)CNC(=O)CN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Delimotecan; MEN-4901; MEN4901; MEN 4901; T-0128; T 0128; T0128 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.